t-Boc-Aminooxy-PEG2-alcohol

Vue d'ensemble

Description

t-Boc-Aminooxy-PEG2-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

The synthesis of this compound involves the use of a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .

Molecular Structure Analysis

The molecular formula of this compound is C9H19NO5 . It has a molecular weight of 221.3 g/mol .

Chemical Reactions Analysis

The protected aminooxy group in this compound can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.3 g/mol . It is a PEG derivative, which means it has increased solubility in aqueous media .

Applications De Recherche Scientifique

Chemoselective Modification

- Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation : A study by Chankeshwara and Chakraborti (2006) explores the catalyst-free N-tert-butyloxycarbonylation of amines in water. This process leads to the formation of N-t-Boc derivatives, including those involving amino alcohols, without producing side products like isocyanate, urea, and O/S-t-Boc. The method achieves chemoselectivity and can produce optically pure N-t-Boc derivatives from various substrates, including chiral amines, alpha-amino acid esters, and beta-amino alcohols (Chankeshwara & Chakraborti, 2006).

Polymer Synthesis for Bioconjugation

- Aminooxy End-Functionalized Polymers : Heredia, Tolstyka, and Maynard (2007) demonstrate the synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP). This technique produces polymers like polyNIPAAm, HEMA, and PEGMA with low polydispersity indices, suitable for creating well-defined bioconjugates via chemoselective oxime formation with modified proteins. This method offers precision in attaching biomolecules to polymers, important for applications in drug delivery and biotechnology (Heredia et al., 2007).

Conjugation to Proteins

- Transglutaminase-mediated PEGylation : Mero et al. (2009) describe a method for protein PEGylation using microbial transglutaminase and monodisperse Boc-PEG-NH2. This approach allows for easy identification of PEGylation sites on proteins, essential for the development of protein-based drugs. The process ensures selective and efficient attachment of the polymer chain to specific protein sites, an important aspect in the field of therapeutic protein engineering (Mero et al., 2009).

Synthesis of Amino Alcohols

- Synthesis of syn- and anti-1,2-Amino Alcohols : Bach and Schröder (1997) report the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring-opening reactions of cis-3-aminooxetanes. This synthesis involves N-t-Butyloxycarbonyl (Boc) substituted aminooxetanes, indicating the use of Boc groups in the strategic preparation of amino alcohols, which are significant intermediates in organic synthesis and pharmaceuticals (Bach & Schröder, 1997).

Mécanisme D'action

Target of Action

Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The pharmacokinetics of Boc-Aminooxy-PEG2 are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .

Action Environment

The action of Boc-Aminooxy-PEG2 can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .

Safety and Hazards

The safety data sheet for t-Boc-Aminooxy-PEG2-alcohol suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Orientations Futures

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Aminooxy-PEG2 can change over time due to its stability and degradation properties. The compound is generally stable when stored at recommended conditions, such as 2-8°C for short-term storage and -20°C for long-term storage. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that Boc-Aminooxy-PEG2 can maintain its functionality in bioconjugation reactions, although its activity may decrease over extended periods .

Metabolic Pathways

Boc-Aminooxy-PEG2 is involved in metabolic pathways that include the formation of oxime linkages with aldehyde or ketone groups on biomolecules. This reaction is facilitated by enzymes and cofactors that catalyze the deprotection of the Boc group and the subsequent formation of the oxime bond. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cells .

Propriétés

IUPAC Name |

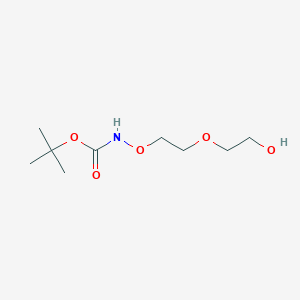

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155108 | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807503-86-1 | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)